N-(2,5-DIMETHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a pyrazine ring substituted with a 2,5-dimethylphenyl group and a 4-methyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-haloketones, under acidic or basic conditions.
Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated pyrazine derivative.
Addition of the Carbothioamide Group: The carbothioamide group can be introduced through the reaction of the pyrazine derivative with thiourea under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2,5-DIMETHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-DIMETHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can be compared with other pyrazine derivatives, such as:
- N-(2,5-DIMETHYLPHENYL)-PYRAZINECARBOTHIOAMIDE
- N-(2,5-DIMETHYLPHENYL)-4-METHYLPYRAZINECARBOTHIOAMIDE
- N-(2,5-DIMETHYLPHENYL)-4-METHYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE
Uniqueness
Structural Features: The presence of both the 2,5-dimethylphenyl group and the carbothioamide functional group in the same molecule imparts unique chemical and physical properties.
Reactivity: Its reactivity profile is distinct due to the combination of functional groups, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-11-4-5-12(2)13(10-11)15-14(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDJNZLVOLSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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